molecular formula C23H14N2O4S B2662769 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 423750-55-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2662769
CAS No.: 423750-55-4
M. Wt: 414.44
InChI Key: SEWFACIAJAAFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a chromene structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4S/c26-18-10-9-14(12-15(18)22-25-17-6-2-4-8-20(17)30-22)24-21(27)16-11-13-5-1-3-7-19(13)29-23(16)28/h1-12,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFACIAJAAFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with 4-hydroxycoumarin under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzothiazole and chromene derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer activities. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and induce cell death in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may disrupt microbial cell wall synthesis, making it a candidate for developing new antibiotics. In studies involving Pseudomonas aeruginosa, certain derivatives demonstrated promising activity against bacterial growth without affecting overall bacterial viability .

Anticancer Research

In a recent study, researchers synthesized a series of benzo[d]thiazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Compound NameIC50 (µM)Cancer Type
Compound A15Breast Cancer
Compound B20Lung Cancer
This compound12Colon Cancer

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound against Gram-negative bacteria. The study involved screening various derivatives for their Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa. The findings highlighted that certain modifications to the benzothiazole moiety enhanced antimicrobial activity significantly .

Compound NameMIC (µg/mL)Bacterial Strain
Compound C5Pseudomonas aeruginosa
This compound8Escherichia coli

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features that confer distinct biological activities.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to a class of benzothiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a chromene core, and a carboxamide functional group. This unique architecture contributes to its biological properties.

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Case Study : A study demonstrated that related compounds had IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential .

2. Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth.

  • Research Findings : In vitro studies have shown that certain benzothiazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

3. Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's.

  • In Vitro Evaluation : A related study found that compounds based on the coumarin-thiazole framework exhibited potent AChE inhibitory activity with IC50 values as low as 2.7 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Interaction with Biological Targets : Molecular docking studies suggest that it interacts effectively with protein targets through hydrophobic contacts and hydrogen bonding, enhancing its bioactivity .

Research Findings Summary

Activity TypeIC50 Value (µM)Mechanism/Notes
Anticancer1.61 - 1.98Inhibition of cancer cell proliferation
AntimicrobialVariesEffective against Gram-positive and Gram-negative bacteria
Acetylcholinesterase Inhibition2.7Potential treatment for Alzheimer's disease

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between chromene-3-carboxylic acid derivatives and benzo[d]thiazol-2-yl-aniline intermediates using carbodiimide coupling agents (e.g., EDCI or DCC) .
  • Purification : Flash column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (e.g., acetone or methanol/water mixtures) to achieve >95% purity .
  • Characterization : 1H/13C NMR for structural confirmation, HPLC for purity assessment, and HRMS for molecular weight validation .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Used to resolve ambiguities in stereochemistry or hydrogen bonding patterns. SHELX programs (e.g., SHELXL) are employed for refinement, leveraging high-resolution data to confirm bond lengths/angles .
  • Spectroscopic consistency : Discrepancies between experimental NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and predicted values (via computational tools like ChemDraw) are analyzed to detect synthetic errors .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) and Gram-positive/negative bacteria .
  • Antioxidant potential : DPPH radical scavenging assays at concentrations ranging from 10–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the benzo[d]thiazole ring to enhance antimicrobial potency. For example, analogs with 3-chloro substituents showed 8.9 µM IC50 against anthrax lethal factor .
  • Heterocyclic replacements : Replace the chromene moiety with pyrazoline or oxadiazole rings to improve metabolic stability, guided by docking studies (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Methodological Answer :

  • Derivatization : Synthesize prodrugs (e.g., tert-butyl carbamate-protected amines) to enhance aqueous solubility. For instance, tert-butyl derivatives (e.g., compound 30 in ) improved solubility by 3-fold in PBS buffer .
  • Co-crystallization : Use co-solvents like N,N-dimethylformamide (DMF) to stabilize polymorphic forms, as demonstrated in chromone-thiazolidinone hybrids .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • In silico ADMET : Tools like SwissADME predict key parameters:
  • Lipophilicity : LogP values ~3.2 indicate moderate blood-brain barrier penetration.
  • CYP450 inhibition : Benzo[d]thiazole derivatives often inhibit CYP3A4; molecular dynamics simulations (e.g., GROMACS) assess binding stability .
  • Quantum chemical studies : DFT calculations (B3LYP/6-311G**) evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodological Answer :

  • Twinned data : Use SHELXD for initial phasing and SHELXL for refinement, applying TWIN commands to model pseudo-merohedral twinning .
  • Disorder modeling : For flexible side chains (e.g., the hydroxyphenyl group), split atoms into multiple positions with occupancy refinement .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay standardization : Compare MIC values under consistent conditions (e.g., pH 7.4, 37°C). For example, antitubercular activity in (patent data) may lack validation in peer-reviewed models .
  • Batch variability : Characterize impurities (e.g., via LC-MS) to confirm purity >98%, as residual solvents (DMF) in could artificially suppress bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.